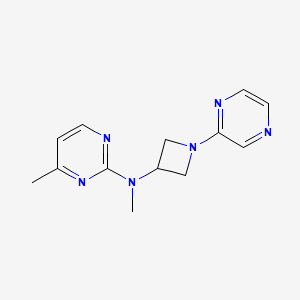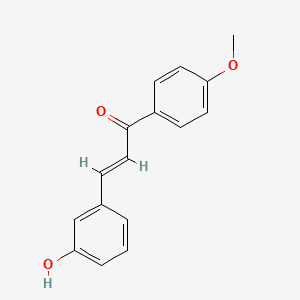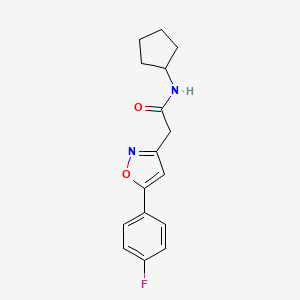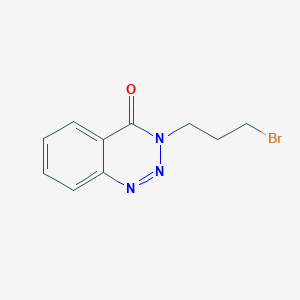![molecular formula C14H12F2N2O3 B2372837 N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 900001-23-2](/img/structure/B2372837.png)
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C14H12F2N2O3 and its molecular weight is 294.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Activity
A study by Georgiev et al. (1987) in "Helvetica Chimica Acta" details the synthesis and antiallergic activity of a series of furan-3-carboxamides. These compounds demonstrated potent antiallergic activity in assays, showing high inhibition of serotonin, histamine, and bradykinin in rats (Georgiev et al., 1987).
Synthesis of Furan-Fused Heterocycles
Ergun et al. (2014) in "Tetrahedron" report on the synthesis of novel compounds, including furan-fused heterocycles, starting from acid derivatives. This work highlights the synthetic versatility and potential applications of furan-based compounds in various chemical domains (Ergun et al., 2014).
Polymerization and Material Applications
Jiang et al. (2015), in their work published in "Biomacromolecules," discuss the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides. These materials serve as sustainable alternatives to conventional polyphthalamides, demonstrating the significance of furan derivatives in high-performance material applications (Jiang et al., 2015).
Spectroscopic Study of Furan Ring Containing Organic Ligands
Patel's 2020 study investigates the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. This research, although not specifically on N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide, illustrates the broader chemical interest and potential applications of furan derivatives in various fields (Patel, 2020).
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c15-9-3-4-11(16)12(8-9)18-14(20)13(19)17-6-5-10-2-1-7-21-10/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVVIQVUDMFKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)


![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)
![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)


![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)
